3-エチル-1H-インダゾール

説明

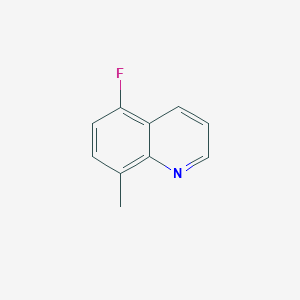

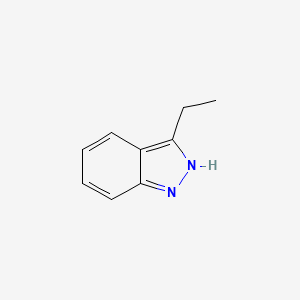

3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-ethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

3-エチル-1H-インダゾール: 誘導体は、癌治療における潜在的な可能性について研究されています。 インダゾール部分は、細胞分裂と癌の増殖に関与するシグナル伝達経路において重要な役割を果たすチロシンキナーゼのヒンジ領域に効果的に結合することが知られています .

抗炎症の可能性

インダゾール化合物は、炎症の治療において有望な結果を示しています。 これらの化合物は、フレンド完全アジュバント誘発関節炎やカラギーナン誘発浮腫などのモデルにおいて、生体内で抗炎症効果が試験されており、3-エチル-1H-インダゾールは同様の症状において潜在的な用途があることを示唆しています .

膵炎治療

急性膵炎のモデルにおいて、インダゾール誘導体は、膵臓におけるMCP-1レベルを低下させることが観察されており、3-エチル-1H-インダゾールが、この状態の治療において治療上の役割を果たす可能性を示唆しています .

β-アドレナリン受容体作動薬

選択的β-アドレナリン受容体作動薬に関する研究には、新しいインダゾール化合物の設計と合成が含まれています。 これらの研究は、β-アドレナリン受容体モジュレーションが有益となる可能性のある肥満や糖尿病などの病状に対する治療法を開発することを目的としています .

作用機序

Target of Action

3-Ethyl-1H-indazole is a heterocyclic compound that has been shown to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, which is a part of 3-Ethyl-1H-indazole, is an effective hinge-binding fragment . This structure binds effectively with the hinge region of tyrosine kinase , a protein that plays a crucial role in signal transduction pathways and regulates cellular functions such as growth, differentiation, and metabolism .

Mode of Action

The interaction of 3-Ethyl-1H-indazole with its targets leads to significant changes in cellular processes. For instance, when 3-Ethyl-1H-indazole binds to the hinge region of tyrosine kinase, it can inhibit the kinase’s activity . This inhibition can disrupt the signal transduction pathways regulated by tyrosine kinase, leading to altered cellular functions .

Biochemical Pathways

The biochemical pathways affected by 3-Ethyl-1H-indazole are primarily those regulated by its targets, such as tyrosine kinase. The inhibition of tyrosine kinase can disrupt various downstream signaling pathways, leading to changes in cellular functions . For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Pharmacokinetics

The properties of similar indazole derivatives suggest that they can be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of 3-Ethyl-1H-indazole, determining its effectiveness in exerting its biological effects .

Result of Action

The molecular and cellular effects of 3-Ethyl-1H-indazole’s action are primarily due to its interaction with its targets and the subsequent disruption of biochemical pathways. For instance, the inhibition of tyrosine kinase can lead to the suppression of cell growth and proliferation . Additionally, 3-Ethyl-1H-indazole has been shown to have antitumor activity, with some derivatives showing superior activity against certain cancer cell lines .

特性

IUPAC Name |

3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485831 | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-71-9 | |

| Record name | 3-Ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-ethyl-1H-indazole in the synthesis described in the research paper?

A1: The research article "Synthesis and Characterization of New α-Aminophosphonates Containing 1H-Indazole Moiety" [] utilizes 3-ethyl-1H-indazole as a starting material rather than investigating its independent biological activity or properties. The researchers use it to synthesize a series of novel 1H-indazole derivatives containing α-aminophosphonate moieties. [] These new compounds are of interest for their potential biological activity, which needs further investigation.

Q2: Can you elaborate on the specific reactions involving 3-ethyl-1H-indazole in this synthesis?

A2: The synthesis starts with 3-ethyl-1H-indazole (1) undergoing a series of reactions: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。